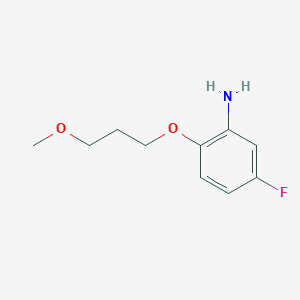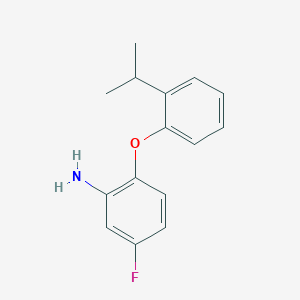
2-(2,4-Difluorophenoxy)-5-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorophenoxy)-5-fluoroaniline (DFPF) is a fluorinated aniline derivative that has been used in a variety of scientific research applications. It has a wide range of properties and applications, including its use as a reagent in synthesis and as a tool in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Electrochemical Assay Systems
A study by Siddiqi (1982) details an electrochemical assay system for peroxidase and peroxidase-coupler reactions, highlighting the use of organo-fluoro compounds, including 2-(2,4-Difluorophenoxy)-5-fluoroaniline. This system, based on a fluoride ion-selective electrode, demonstrates the compound's relevance in enzymatic assays and its potential in biochemical applications (Siddiqi, 1982).
Synthesis and Characterization of Fluorine-substituted Polymers
Cihaner and Önal (2001) explored the synthesis and characterization of fluorine-substituted polyanilines, including derivatives of this compound. Their research provides insights into the structural and thermal properties of these polymers, revealing potential applications in advanced material science (Cihaner & Önal, 2001).
Bioactivation Studies
Research by Rietjens and Vervoort (1991) on the bioactivation of fluoroanilines, including this compound, sheds light on their metabolic pathways and potential biological interactions. This study is significant for understanding the biochemical behavior of such compounds in living organisms (Rietjens & Vervoort, 1991).
Development of Low Dielectric Materials
Research by Parveen, Thirukumaran, and Sarojadevi (2014) delves into the creation of low dielectric materials from fluorinated polybenzoxazines. The inclusion of this compound in this study highlights its utility in developing advanced electronic materials with low dielectric constants (Parveen et al., 2014).
Microbial Synthesis and Polymer Characterization
Takagi, Yasuda, Maehara, and Yamane (2004) conducted a study on the microbial synthesis and characterization of polyhydroxyalkanoates with fluorinated phenoxy side groups, including this compound. This research is significant in the field of biopolymers and their potential applications in various industries (Takagi et al., 2004).
Electronic Property Analysis in Conducting Polymers
A study by Shirani Il BeigiHossein (2012) on the electronic and structural properties of fluorinated anilines as monomers for conducting polymers provides valuable insights into the potential applications of this compound in electronics and materials science (BeigiHossein, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)-5-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTGKQHEJMBCPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)OC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide](/img/structure/B1329011.png)

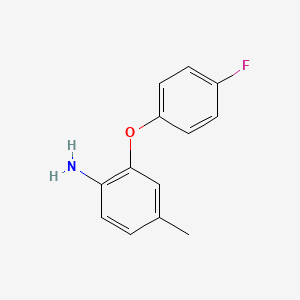
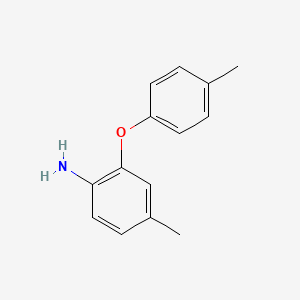
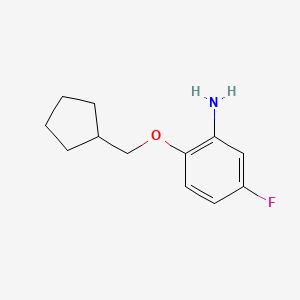
![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)
